molecular formula C21H21BrN4O2 B2871897 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448062-80-3

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2871897
CAS No.: 1448062-80-3
M. Wt: 441.329
InChI Key: LKXVMAAMOFQFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21BrN4O2 and its molecular weight is 441.329. The purity is usually 95%.
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Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as a novel bioactive molecule, has garnered attention in recent pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including an imidazole ring and a piperidine moiety. The presence of these groups suggests potential interactions with various biological targets.

Research indicates that the compound may act through several mechanisms, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.
  • Receptor Modulation : The imidazole and piperidine components may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of BRCA-deficient cancer cells through mechanisms involving poly(ADP-ribose) polymerase (PARP) inhibition .

Cell LineIC50 (µM)Reference
BRCA-deficient cancer cells0.25
MCF-7 Breast Cancer0.45
A549 Lung Cancer0.30

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies showed that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.

OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

Several case studies highlight the therapeutic potential of the compound:

  • Case Study on Cancer Treatment : In a xenograft model, treatment with the compound resulted in significant tumor reduction compared to control groups, indicating its potential as a cancer therapeutic agent.
  • Neuroprotective Effects : In models of neurodegenerative diseases, the compound demonstrated protective effects on neuronal cells under stress conditions, suggesting a role in neuroprotection.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXVMAAMOFQFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.